REACTION_CXSMILES
|
C(O[C:6]([NH:8][CH2:9][C:10](=[S:12])[NH2:11])=O)(C)(C)C.Br[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20](=O)[CH3:21]>>[C:15]1([C:20]2[N:11]3[CH:6]=[N:8][CH:9]=[C:10]3[S:12][CH:21]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:14]=1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(N)=S
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same procedure as in Preparation 10
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N2C(SC1)=CN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |